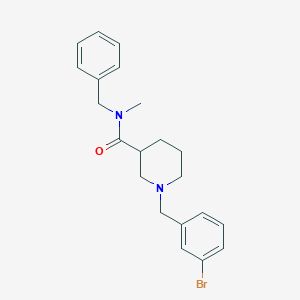![molecular formula C17H18N2O2 B246918 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been found to have a wide range of biological effects.
Wirkmechanismus
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a wide range of biological effects. The activation of CB1 receptors in the brain leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. The activation of CB2 receptors in the immune system leads to the suppression of inflammation and the modulation of immune responses.
Biochemical and Physiological Effects:
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to have anti-inflammatory and immunomodulatory effects in the immune system. 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has been shown to have analgesic effects in animal models of pain and has been suggested as a potential therapeutic agent for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has several advantages as a research tool. It is a potent and selective agonist of the cannabinoid receptors, which allows for the study of the specific effects of cannabinoid receptor activation. It is also relatively stable and easy to synthesize, which makes it a convenient tool for laboratory experiments. However, 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole also has some limitations. It is a synthetic compound that may not fully replicate the effects of endogenous cannabinoids. It may also have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole. One area of interest is the development of more selective agonists of the cannabinoid receptors that could be used as therapeutic agents. Another area of interest is the study of the effects of 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole on different physiological systems, such as the cardiovascular and respiratory systems. Finally, the development of more advanced methods for the synthesis of 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole and related compounds could facilitate further research in this area.
Conclusion:
In conclusion, 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole is a synthetic cannabinoid that has been widely used as a research tool to study the cannabinoid receptors and their signaling pathways. It has been found to have a wide range of biochemical and physiological effects and has been suggested as a potential therapeutic agent for the treatment of various diseases. While 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has several advantages as a research tool, it also has some limitations that need to be taken into account. Further research is needed to fully understand the effects of 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole and related compounds and to develop new therapeutic agents based on these compounds.
Synthesemethoden
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1-(2-methoxyphenyl)propan-2-ol with 3-bromopropylphenoxy benzene in the presence of a base to yield the intermediate 1-[3-(2-methoxyphenoxy)propyl]benzene. This intermediate is then reacted with 1H-indazole-3-carboxylic acid in the presence of a coupling agent to yield 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has been widely used as a research tool to study the cannabinoid receptors and their signaling pathways. It has been used to investigate the role of the endocannabinoid system in various physiological and pathological processes, including pain, inflammation, anxiety, and addiction. 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has also been used in studies to evaluate the potential therapeutic applications of cannabinoids in the treatment of various diseases.
Eigenschaften
Molekularformel |
C17H18N2O2 |
|---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
1-[3-(2-methoxyphenoxy)propyl]indazole |
InChI |
InChI=1S/C17H18N2O2/c1-20-16-9-4-5-10-17(16)21-12-6-11-19-15-8-3-2-7-14(15)13-18-19/h2-5,7-10,13H,6,11-12H2,1H3 |
InChI-Schlüssel |
FONHOINDPDZSHM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3C=N2 |
Kanonische SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)



![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)




![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)